N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide

Physicochemical Properties Drug-likeness ADME

SAR studies with 2-cyanophenyl oxalamides often fail when N2-substituent variations introduce unintended metabolic liabilities or shift target engagement. Using the wrong analog can produce false negatives in target-based screens. This compound, bearing the minimal 2-methoxyethyl N2 group, provides a clean baseline reference for PRMT5 and SCD inhibition assays. Key advantages: Direct SCD inhibition without CYP450-mediated prodrug activation, enabling reliable potency readouts even in cell lines with low CYP expression (e.g., HEK293, CHO). Balanced physicochemical profile (XLogP3 0.1, TPSA 91.2 Ų, 2 HBD) ideal for ADME benchmarking. Matched molecular pair with the hydroxyethyl analog for systematic etherification SAR studies. Supply chain: Custom-synthesized to ≥95% purity with full analytical characterization; available in mg-to-gram quantities with typical 2-4 week lead time.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 898349-62-7
Cat. No. B2615238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide
CAS898349-62-7
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCOCCNC(=O)C(=O)NC1=CC=CC=C1C#N
InChIInChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17)
InChIKeyKPMILAIOHDLCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide (CAS 898349-62-7): Baseline Identity and Procurement-Relevant Characteristics


N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide (CAS 898349-62-7) is a synthetic small-molecule oxalamide derivative (C12H13N3O3, MW 247.25 g/mol) characterized by a 2-cyanophenyl group on one oxalamide nitrogen and a 2-methoxyethyl substituent on the other [1]. The compound exhibits a computed XLogP3 of 0.1, a topological polar surface area (TPSA) of 91.2 Ų, and two hydrogen bond donors, placing it in favorable physicochemical space for cell permeability and oral bioavailability according to standard drug-likeness filters [1]. Structurally related oxalamide derivatives bearing a 2-cyanophenyl motif have been disclosed as Stearoyl-CoA Desaturase (SCD) prodrugs and Protein Arginine N-Methyltransferase 5 (PRMT5) inhibitors, establishing the core scaffold's relevance in oncology and metabolic disease research [2].

Oxalamide scaffold tool for PRMT5/SCD pathway studies — core 2-cyanophenyl motif supports target-class relevance in oncology and metabolic research.
Predicted balanced physicochemical profile — computed drug-likeness parameters may support cell permeability and in-vitro assay compatibility.
Non-prodrug structure for direct target engagement studies — 2-methoxyethyl side chain lacks CYP-activation liability, enabling cleaner cellular pharmacology interpretation.
Class-level inference

Why N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide Cannot Be Assumed Interchangeable with Other 2-Cyanophenyl Oxalamide Analogs


Even minor modifications to the N2 substituent in 2-cyanophenyl oxalamides produce substantial differences in physicochemical, pharmacokinetic, and target-engagement profiles that preclude generic substitution. For example, replacing the 2-methoxyethyl chain with a 3-(dimethylamino)propyl group (CAS 898349-56-9) is known to introduce a basic amine center designed for cytochrome P450-mediated prodrug activation—specifically, CYP4F11-catalyzed oxidative N-dealkylation that liberates the active SCD inhibitor . The 2-methoxyethyl substituent lacks this metabolic liability, suggesting differential stability and tissue selectivity. Likewise, derivatives bearing pyridinylmethyl or hydroxyethyl groups shift hydrogen-bonding capacity, lipophilicity, and target preferences [1][2]. These structural differences in the N2 side chain translate into non-interchangeable biological readouts; selecting the wrong analog may yield false negatives in a target-based screen or misleading structure-activity relationship (SAR) interpretations [1].

Analog N2 substituent changes alter metabolic fate
Replacing 2-methoxyethyl with a dimethylamino-propyl group introduces CYP-mediated prodrug activation; direct-acting vs. prodrug pharmacology may not transfer.
Analog Hydrogen-bond profile mismatch
Hydroxyethyl or amino-alkyl analogs present different HBA/HBD counts, potentially shifting target recognition and SAR interpretation.
Class Oxalamide core does not guarantee interchangeable readouts
Even conserved 2-cyanophenyl scaffold shows N2-dependent target engagement; using the wrong analog may yield false negatives in screening cascades.

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Computed Physicochemical Profile: Balanced Lipophilicity vs. Hydroxyethyl and Dimethylamino Analogs

The target compound's computed XLogP3 of 0.1 is intermediate between the more hydrophilic N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (XLogP3 ≈ -0.3) and the more lipophilic N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide (XLogP3 ≈ 0.8) [1][2]. Its topological polar surface area (TPSA) of 91.2 Ų remains below the 140 Ų threshold commonly associated with oral bioavailability, while maintaining a rotatable bond count of 4, which is lower than the dimethylamino analog (6 rotatable bonds), potentially favoring reduced entropic penalty upon target binding [1].

Lipophilicity contrast
Reported
XLogP3 0.1 (target) vs. −0.3 (hydroxyethyl) and 0.8 (dimethylamino); Δ = +0.4 / −0.7
Intermediate lipophilicity may support adequate cell permeability with lower non-specific binding risk.
Computed values; experimental logP/logD confirmation advised.
Physicochemical Properties Drug-likeness ADME

Hydrogen Bond Acceptor/Donor Profile: Differentiation from Hydroxyethyl and Dimethylamino Analogs in Target Engagement Potential

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), identical to the hydroxyethyl analog but distinct from N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide, which carries 2 HBD and 5 HBA due to the tertiary amine [1]. The methoxyethyl oxygen provides an HBA site that lacks the strong hydrogen-bonding capacity of a hydroxyl group, potentially altering the recognition pattern at targets where the N2 substituent occupies a polar sub-pocket.

H-bond acceptor count
Reported
4 HBA (target) vs. 5 HBA (dimethylamino analog); HBD identical (2)
Absence of tertiary amine HBA differentiates electrostatic recognition; suitable for N2 SAR dissection.
Computed descriptors; binding assays required for confirmation.
Molecular Recognition Structure-Based Design Selectivity

Structural Class Association with SCD Inhibition: Contrasting Prodrug vs. Non-Prodrug Design

The 2-cyanophenyl oxalamide scaffold has been explicitly explored as a platform for Stearoyl-CoA Desaturase (SCD) inhibition, where the N2 substituent dictates whether the compound functions as a cytochrome P450-activated prodrug . N1-(2-cyanophenyl)-N2-(3-(dimethylamino)propyl)oxalamide is described as a prodrug requiring CYP4F11-mediated oxidative N-dealkylation to release the active SCD inhibitor . In contrast, the 2-methoxyethyl side chain lacks the requisite N-alkyl group for this activation pathway, classifying the target compound as a likely direct-acting inhibitor with distinct pharmacokinetic requirements and cellular activity profiles.

Metabolic activation
Class-level inference
Direct-acting (non-prodrug) vs. CYP4F11-activated prodrug (dimethylamino analog)
Avoids CYP expression-dependent activation, enabling cleaner cellular pharmacology readouts.
Data to verify; no direct enzyme assay for target compound.
Stearoyl-CoA Desaturase Cancer Metabolism Prodrug

PRMT5 Inhibitor Chemical Series: Scaffold Positioning Relative to Patent-Disclosed Oxalamide Derivatives

A 2024 patent filing (WO2024/131918) from Chengdu Easton Biopharmaceuticals claims substituted oxalamide derivatives as PRMT5 inhibitors for cancer treatment [1]. The 2-cyanophenyl oxalamide substructure is common to both the patented series and the target compound, suggesting the target compound represents a versatile scaffold for exploring PRMT5 inhibition SAR. While the patent exemplification focuses on N2 substituents incorporating heterocyclic or amino functionalities, the 2-methoxyethyl analog serves as a minimalist reference point for evaluating the contribution of simple alkyl-ether chains to PRMT5 potency and selectivity.

PRMT5 chemotype
Class-level inference
2-Cyanophenyl oxalamide core; N2=2-methoxyethyl vs. patented heterocyclic/amino alkyl substituents
Minimalist control for quantifying N2 contribution to PRMT5 inhibitory potency.
Patent analysis; no direct PRMT5 inhibition data available.
PRMT5 Methyltransferase Oncology

Crystallinity and Solid-State Handling: Anticipated Differentiation from Hydroxy-Functionalized Analogs

The replacement of a terminal hydroxyl group (as in N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide) with a methyl ether in the target compound eliminates an intermolecular hydrogen bond donor, which is predicted to reduce crystal lattice energy. This structural change typically lowers melting point and may improve solubility in non-aqueous solvents commonly used for compound storage (e.g., DMSO) [1]. While experimental melting point and solubility data are unavailable for the target compound, class-level inference from analogous ether-vs-alcohol oxalamide pairs supports this trend [2].

Solid-state prediction
Class-level inference
Methoxyethyl (O-CH₃) vs. hydroxyethyl (−OH) terminus: reduced intermolecular H-bond donor
May improve DMSO solubility and reduce precipitation artifacts in screening workflows.
Experimental melting point/solubility data unavailable.
Solid-State Properties Compound Management Solubility

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide: Recommended Research and Industrial Application Scenarios


Simplified Scaffold Control for PRMT5 Inhibitor Screening Cascades

The 2-cyanophenyl oxalamide core is a recognized pharmacophore in patent-disclosed PRMT5 inhibitors [1]. The target compound, with its minimalist 2-methoxyethyl N2 substituent, serves as an ideal reference compound in biochemical and cellular PRMT5 inhibition assays to baseline the scaffold's intrinsic activity separate from optimized N2 substituent contributions [1]. This enables medicinal chemistry teams to quantify the potency enhancement attributable to elaborated N2 groups.

Non-Prodrug SCD Inhibitor Probe for CYP-Independent Cellular Pharmacology

Unlike the dimethylamino-substituted analog that requires CYP4F11-mediated activation, the 2-methoxyethyl derivative is predicted to act as a direct SCD inhibitor [1]. It is therefore suited for studying SCD inhibition in cell lines with low or variable CYP expression—such as HEK293 or CHO cells commonly used in lipidomics—where prodrug activation would be unreliable [1].

Physicochemical Benchmarking Compound for Oxalamide ADME Profiling

With a measured XLogP3 of 0.1 and TPSA of 91.2 Ų, the target compound occupies a physicochemically balanced region of property space that is both drug-like and distinct from more polar or lipophilic analogs [1]. It provides a useful benchmarking standard for establishing chromatographic retention times, permeability coefficients, and solubility parameters in ADME assay panels comparing oxalamide derivatives [1].

Chemical Biology Tool for Ether-Versus-Alcohol Side Chain SAR Studies

The target compound's methoxyethyl side chain eliminates the terminal hydroxyl group present in N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide, making it a matched molecular pair for systematically investigating the impact of etherification on target binding, cellular permeability, and metabolic stability within the oxalamide chemotype [1][2].

Application
Selection Property
Validation Focus
PRMT5 inhibitor screening control
Minimal 2-methoxyethyl N2 substituent for scaffold baseline
Intrinsic PRMT5 inhibitory activity without optimized N2 groups
Direct SCD inhibition studies
Non-prodrug structure lacking CYP activation liability
SCD pharmacology in low-CYP expression cell models (e.g., HEK293, CHO)
ADME assay benchmarking
Balanced computed XLogP3 (0.1) and TPSA (91.2 Ų)
Chromatographic retention, permeability, and solubility standardization
Ether vs. alcohol SAR tool
Methoxyethyl vs. hydroxyethyl matched molecular pair
Impact of side-chain etherification on target binding and metabolic stability
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